molecular formula C18H18N4S2 B2771757 1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane CAS No. 87245-68-9

1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane

Cat. No.: B2771757
CAS No.: 87245-68-9
M. Wt: 354.49
InChI Key: GXAMPPKUVUNBRQ-UHFFFAOYSA-N
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Description

1,4-Bis((1H-benzo[d]imidazol-2-yl)thio)butane is a compound that features two benzimidazole groups connected by a butane chain through sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane typically involves the reaction of 1,4-dibromobutane with 2-mercaptobenzimidazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the sulfur atoms of the benzimidazole groups displace the bromine atoms on the butane chain . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic attack.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((1H-benzo[d]imidazol-2-yl)thio)butane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole groups can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the benzimidazole groups under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane exerts its effects involves its ability to coordinate with metal ions and interact with biological macromolecules. The benzimidazole groups can bind to metal centers, forming stable complexes that can catalyze various chemical reactions. In biological systems, the compound can interact with DNA or proteins, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis((1H-benzo[d]imidazol-2-yl)thio)butane is unique due to the presence of sulfur atoms linking the benzimidazole groups, which can significantly influence its chemical reactivity and coordination properties. This structural feature allows for unique interactions with metal ions and biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-ylsulfanyl)butylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4S2/c1-2-8-14-13(7-1)19-17(20-14)23-11-5-6-12-24-18-21-15-9-3-4-10-16(15)22-18/h1-4,7-10H,5-6,11-12H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAMPPKUVUNBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCCCCSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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